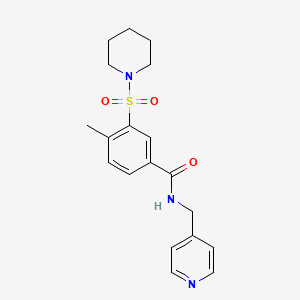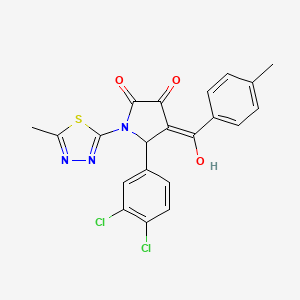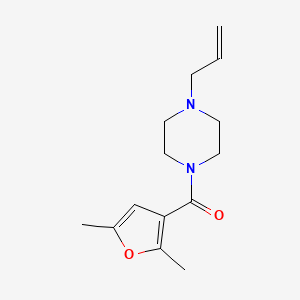
4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide, also known as MPSB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide is not fully understood, but it is thought to involve the modulation of specific receptors in the brain. 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide has been shown to bind to the sigma-1 receptor, which is involved in various cellular processes, including calcium signaling and protein folding. By modulating the activity of this receptor, 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide may have neuroprotective effects and potentially be used as a treatment for neurological disorders.
Biochemical and Physiological Effects
4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide can protect neuronal cells from oxidative stress and reduce inflammation. In vivo studies have shown that 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide can improve cognitive function and reduce neurodegeneration in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide in lab experiments is its high potency and selectivity for the sigma-1 receptor. This allows for precise modulation of this receptor and reduces the potential for off-target effects. However, one limitation of using 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide. One area of interest is the development of more water-soluble analogs of 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide for in vivo studies. Another area of interest is the investigation of the potential therapeutic effects of 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide in other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide and its potential as a drug candidate for various diseases.
Méthodes De Synthèse
The synthesis of 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide involves a multistep process that requires several chemical reactions. The first step involves the condensation of 4-methylbenzoyl chloride with piperidine to form 4-methylbenzoylpiperidine. This intermediate is then treated with pyridine-4-carboxaldehyde to form 4-methyl-3-(piperidin-1-yl)-N-(pyridin-4-ylmethyl)benzamide. Finally, the compound is sulfonated with sulfuric acid to produce 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide.
Applications De Recherche Scientifique
4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide has been investigated as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In neuroscience, 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide has been used as a tool to study the role of specific receptors in the brain. In cancer research, 4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide has been studied for its potential as a chemotherapeutic agent.
Propriétés
IUPAC Name |
4-methyl-3-piperidin-1-ylsulfonyl-N-(pyridin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-15-5-6-17(19(23)21-14-16-7-9-20-10-8-16)13-18(15)26(24,25)22-11-3-2-4-12-22/h5-10,13H,2-4,11-12,14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQZRQBZBXUPGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=CC=NC=C2)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-3-(piperidin-1-ylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-{[1-(hydroxymethyl)cyclohexyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5303769.png)
![7-(3-methoxyphenyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5303784.png)
![N-[3-(benzyloxy)benzyl]cyclopropanamine hydrochloride](/img/structure/B5303792.png)
![2-methyl-5-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]-4(3H)-pyrimidinone](/img/structure/B5303800.png)
![5-(3-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5303804.png)

![N-(2-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea](/img/structure/B5303826.png)
![1'-[(5-ethyl-2-furyl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5303829.png)
![1-[3-(3,4-dichlorophenyl)acryloyl]-1H-pyrazole](/img/structure/B5303835.png)
![1-[(2,5-dimethyl-1,3-oxazol-4-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5303844.png)
![3-hydroxy-4-[(4-methyl-1-piperidinyl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5303851.png)
![3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5303855.png)

